CID 65412
CID 65412
Ara-G is an analog of the nucleoside guanosine and an active metabolite of nelarabine. Ara-G accumulates in T lymphoblasts and malignant T-lymphoid cells, where it is phosphorylated to produce ara-GTP and incorporated into the DNA. Ara-G inhibits DNA replication by 92% after 30 minutes when used at a concentration of 50 µM in CEM cells, which are used as a model for human T lymphoblasts. It also halts the cell cycle at the sub-G1 phase and induces apoptosis in CEM cells. Syngeneic bone marrow containing 6C3HED tumor cells treated with ara-G (100 mM) ex vivo prior to transplantation increases survival of lethally irradiated mice and induces reconstitution of lymphoid, myeloid, and erythroid cell linages.
Brand Name:
Vulcanchem
CAS No.:
38819-10-2
VCID:
VC0519239
InChI:
InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1
SMILES:
C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N
Molecular Formula:
C10H13N5O5
Molecular Weight:
283.24 g/mol
CID 65412
CAS No.: 38819-10-2
Inhibitors
VCID: VC0519239
Molecular Formula: C10H13N5O5
Molecular Weight: 283.24 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 38819-10-2 |
---|---|
Product Name | CID 65412 |
Molecular Formula | C10H13N5O5 |
Molecular Weight | 283.24 g/mol |
IUPAC Name | 2-amino-9-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purin-6-one |
Standard InChI | InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6+,9-/m1/s1 |
Standard InChIKey | NYHBQMYGNKIUIF-FJFJXFQQSA-N |
Isomeric SMILES | C1=NC2=C(N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)O)NC(=NC2=O)N |
SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Canonical SMILES | C1=NC2=C(N1C3C(C(C(O3)CO)O)O)NC(=NC2=O)N |
Appearance | Solid powder |
Description | Ara-G is an analog of the nucleoside guanosine and an active metabolite of nelarabine. Ara-G accumulates in T lymphoblasts and malignant T-lymphoid cells, where it is phosphorylated to produce ara-GTP and incorporated into the DNA. Ara-G inhibits DNA replication by 92% after 30 minutes when used at a concentration of 50 µM in CEM cells, which are used as a model for human T lymphoblasts. It also halts the cell cycle at the sub-G1 phase and induces apoptosis in CEM cells. Syngeneic bone marrow containing 6C3HED tumor cells treated with ara-G (100 mM) ex vivo prior to transplantation increases survival of lethally irradiated mice and induces reconstitution of lymphoid, myeloid, and erythroid cell linages. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >3 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | Ara-G , ara-Guanosine, Guanine Arabinoside |
Reference | 1. Leanza, L., Miazzi, C., Ferraro, P., et al. Activation of guanine-β-D-arabinofuranoside and deoxyguanosine to triphosphates by a common pathway blocks T lymphoblasts at different checkpoints. Exp. Cell Res. 316(20) , 3443-3453 (2010). 2. Lambe, C.U., Averett, D.R., Paff, M.T., et al. 2-Amino-6-methoxypurine arabinoside: An agent for T-cell malignancies. Cancer Res. 55(15) , 3352-3356 (1995). 3. Rodriguez, C.O., Jr., Stellrecht, C.M., and Gandhi, V. Mechanisms for T-cell selective cytotoxicity of arabinosylguanine. Blood 102(5), 1842-1848 (2003). 4. Kurtzberg, J. Guanine arabinoside as a bone marrow-purging agent. Ann. N.Y. Acad. Sci 685(1) , 225-236 (1993). |
PubChem Compound | 65412 |
Last Modified | Nov 30 2021 |
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